molecular formula C15H18N4O4 B7631063 4-[(4-Methyl-3-nitrophenyl)methyl]-3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine

4-[(4-Methyl-3-nitrophenyl)methyl]-3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine

Cat. No. B7631063
M. Wt: 318.33 g/mol
InChI Key: AXOAQBKLADVXFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-Methyl-3-nitrophenyl)methyl]-3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a morpholine derivative that has been synthesized using various methods and has demonstrated promising applications in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of 4-[(4-Methyl-3-nitrophenyl)methyl]-3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine is not fully understood. However, it has been suggested that the compound exerts its effects by inhibiting the growth of cancer cells through the induction of apoptosis.
Biochemical and Physiological Effects:
The compound has been found to have a significant impact on cellular processes, including DNA synthesis and cell division. It has also been shown to induce oxidative stress in cancer cells, leading to their death.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using 4-[(4-Methyl-3-nitrophenyl)methyl]-3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine in lab experiments is its ability to selectively target cancer cells while leaving healthy cells unaffected. However, the compound's limited solubility in water can make it challenging to use in certain experiments.

Future Directions

There are several future directions for research on 4-[(4-Methyl-3-nitrophenyl)methyl]-3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine. One potential area of study is the development of more efficient synthesis methods that can produce the compound in higher yields. Another area of research is the investigation of the compound's potential as a treatment for other diseases, such as viral infections. Finally, further studies are needed to fully understand the compound's mechanism of action and its impact on cellular processes.
In conclusion, this compound is a promising compound that has demonstrated significant potential in medicinal chemistry. Its unique properties make it a valuable tool for scientific research, and further studies are needed to fully understand its potential applications.

Synthesis Methods

The synthesis of 4-[(4-Methyl-3-nitrophenyl)methyl]-3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine has been achieved using several methods, including the reaction of 4-methyl-3-nitrobenzyl chloride with 3-(3-methyl-1,2,4-oxadiazol-5-yl) morpholine in the presence of a base. This method has been used to obtain the compound with high yield and purity.

Scientific Research Applications

The compound has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit antimicrobial, antifungal, and antitumor properties. The compound has also demonstrated significant activity against cancer cells, making it a promising candidate for cancer therapy.

properties

IUPAC Name

4-[(4-methyl-3-nitrophenyl)methyl]-3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O4/c1-10-3-4-12(7-13(10)19(20)21)8-18-5-6-22-9-14(18)15-16-11(2)17-23-15/h3-4,7,14H,5-6,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXOAQBKLADVXFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CN2CCOCC2C3=NC(=NO3)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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